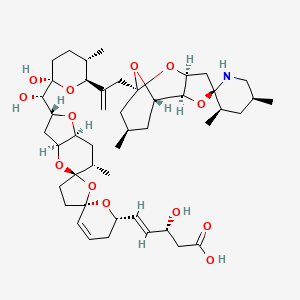

22-脱甲基-23-羟基阿扎螺环酸

描述

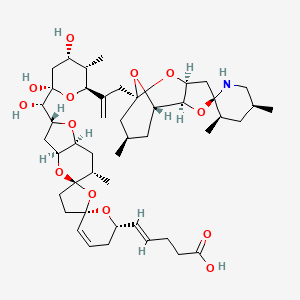

22-Desmethyl-23-hydroxyazaspiracid is a derivative of azaspiracids, a group of marine biotoxins . It has been identified in blue mussels (Mytilus edulis) and is believed to be a metabolite of azaspiracids formed in mussels .

Synthesis Analysis

The synthesis of 22-Desmethyl-23-hydroxyazaspiracid involves selective extraction and purification from blue mussels using boric acid gel . The formation of 22-desmethyl-AZAs following heat treatment has been demonstrated, and these AZAs result from decarboxylation of their 22-carboxylated progenitors .Molecular Structure Analysis

The molecular structure of 22-Desmethyl-23-hydroxyazaspiracid involves a tetrahedral phenylboronate complex . The mass fragmentation patterns of the dihydroxy-AZAs indicate the positions of these substituents to be at the C3 and C23 position .Chemical Reactions Analysis

The formation of the 22-desmethyl-AZAs (AZA3, AZA4, AZA6, and AZA9) following heat treatment was demonstrated, and it was shown that these AZAs result from decarboxylation of their 22-carboxylated progenitors .科学研究应用

结构分析和鉴定

- 从欧洲贝类中毒事件中的贻贝中分离出阿扎螺环酸类似物阿扎螺环酸-4和阿扎螺环酸-5。确定了它们的结构,包括23-羟基-22-脱甲基阿扎螺环酸,有助于了解这些毒素和相关化合物(Ofuji et al., 2001)。

杀虫活性

- 从印楝(Azadirachta indica)的叶子中分离出新的三萜类化合物,包括22,23-二氢尼莫西醇和脱呋喃-6α-羟基阿扎二酮。这些化合物表现出杀虫活性,表明在害虫控制中具有潜在应用(Siddiqui et al., 2002)。

生化结合研究

- 使用成年雄性沙漠蝗虫(Schistocerca gregaria)的睾丸膜建立了[22,23-3H2]二氢阿扎二酮的体外特异性结合。这项研究有助于理解此类化合物在生物系统中的生化相互作用(Nisbet et al., 1995)。

代谢研究

- 研究了蓝贻贝中阿扎螺环酸1-3的代谢,揭示了22α-羟甲基AZAs等新型代谢物的形成。这些发现对于理解海洋生物中生物毒素的代谢具有重要意义(Sandvik et al., 2021)。

昆虫的拒食活性

- 研究了阿扎二酮及其类似物,包括22, 23-二氢阿扎二酮,对斜纹夜蛾(Spodoptera littoralis)幼虫的拒食活性。这项研究为在害虫管理策略中使用这些化合物提供了见解(Simmonds et al., 1995)。

未来方向

Future research on 22-Desmethyl-23-hydroxyazaspiracid and other azaspiracid analogs will likely focus on further elucidating their mechanisms of action, toxicity, and potential risks to human health . Additionally, the development of more sensitive and selective detection methods for these toxins will be an important area of future study .

属性

InChI |

InChI=1S/C46H69NO13/c1-25-17-35-40-37(23-44(58-40)28(4)16-26(2)24-47-44)56-43(20-25,55-35)21-27(3)39-30(6)32(48)22-45(52,59-39)41(51)36-19-34-33(53-36)18-29(5)46(57-34)15-14-42(60-46)13-9-11-31(54-42)10-7-8-12-38(49)50/h7,9-10,13,25-26,28-37,39-41,47-48,51-52H,3,8,11-12,14-24H2,1-2,4-6H3,(H,49,50)/b10-7+/t25-,26+,28-,29+,30+,31-,32+,33+,34+,35+,36-,37+,39-,40+,41+,42+,43-,44-,45-,46-/m1/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUZGOMLLDAZQP-CRVVMFOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(C(CC(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]3[C@H](C[C@@]4(O3)[C@@H](C[C@@H](CN4)C)C)O[C@@](C1)(O2)CC(=C)[C@@H]5[C@H]([C@H](C[C@@](O5)([C@H]([C@H]6C[C@H]7[C@@H](O6)C[C@@H]([C@@]8(O7)CC[C@@]9(O8)C=CC[C@H](O9)/C=C/CCC(=O)O)C)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H69NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019879 | |

| Record name | 22-Desmethyl-23-hydroxyazaspiracid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

22-Desmethyl-23-hydroxyazaspiracid | |

CAS RN |

344422-51-1 | |

| Record name | 22-Desmethyl-23-hydroxyazaspiracid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

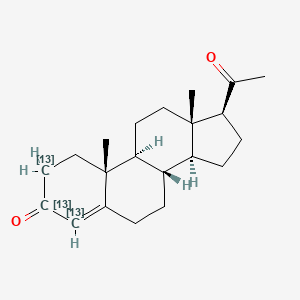

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)

![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)

![alpha-(4-Chlorophenyl)-N-[(methoxyamino)methylene]-3-(trifluoromethyl)-2-quinoxalineacetamide](/img/structure/B6595551.png)